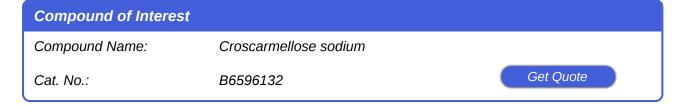


# Evaluating the performance of different commercial grades of croscarmellose sodium.

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# A Comparative Guide to the Performance of Commercial Croscarmellose Sodium Grades

For Researchers, Scientists, and Drug Development Professionals

Croscarmellose sodium (CCS) is a vital superdisintegrant in oral solid dosage forms, facilitating the rapid breakdown of tablets and capsules to ensure timely drug release.[1][2][3] However, not all commercial grades of CCS are created equal. Variations in the source material (wood pulp or cotton linters), degree of substitution, particle size, and manufacturing processes can significantly impact its performance.[1][4][5] This guide provides an objective comparison of different commercial grades of croscarmellose sodium, supported by experimental data, to aid in the selection of the most suitable grade for your formulation needs.

## **Key Performance Indicators and Comparative Data**

The efficacy of **croscarmellose sodium** is primarily evaluated based on its ability to promote rapid disintegration and dissolution. Key performance indicators include disintegration time, swelling index, and dissolution rate enhancement. The surrounding formulation, particularly the choice of fillers, can significantly influence the performance of CCS.[1]

#### **Disintegration Time**

Disintegration time is a critical quality attribute for immediate-release solid dosage forms. The studies summarized below highlight the comparative performance of various CCS grades in



different tablet matrices.

Table 1: Comparison of Disintegration Times in Mannitol-Based Tablets (Water-Soluble Matrix)

CCS Grade/Supplier	Concentration (% w/w)	Tablet Hardness (N)	Disintegration Time (s)
Control (No CCS)	0	~85	126.5[1]
SOLUTAB® A (Roquette)	1	81-87	< 35[1]
SOLUTAB® EDP (Roquette)	1	81-87	< 35[1]
Excipient A (Wood Origin)	1	81-87	< 35[1]
Excipient B (Cotton Origin)	1	81-87	< 35[1]
SOLUTAB® A (Roquette)	5	~90-95	≤ 40[1]
SOLUTAB® EDP (Roquette)	5	~90-95	≤ 40[1]
Excipient A (Wood Origin)	5	~90-95	≤ 40[1]
Excipient B (Cotton Origin)	5	~90-95	≤ 40[1]

Table 2: Comparison of Disintegration Times in Microcrystalline Cellulose (MCC)-Based Tablets (Water-Insoluble Matrix)



CCS Grade/Supplier	Concentration (% w/w)	Tablet Hardness (N)	Disintegration Time (s)
Control (No CCS)	0	~75	1724[1]
SOLUTAB® A (Roquette)	1	75-77.5	200-300[1]
SOLUTAB® EDP (Roquette)	1	75-77.5	200-300[1]
Excipient A (Wood Origin)	1	75-77.5	200-300[1]
Excipient B (Cotton Origin)	1	75-77.5	200-300[1]

Note: While specific brand names for "Excipient A" and "Excipient B" were not disclosed in the source, they represent commercially available grades derived from wood and cotton, respectively.[1]

#### **Swelling and Water Uptake**

The primary mechanism by which **croscarmellose sodium** facilitates disintegration is through rapid swelling upon contact with water.[1][3][6] This omnidirectional increase in particle size creates internal stress within the tablet, leading to its breakup.[1] Different brands of CCS can exhibit significant variations in their swelling properties, which can be influenced by factors such as particle size and the pH of the medium.[4][7]

One study highlighted that media with acidic pH can negatively impact the water uptake and swelling of all CCS brands, though to different extents.[4][7] It was also found that tablet disintegration times are inversely proportional to the swelling ability of the superdisintegrant.[4] [7] Another study categorized CCS samples into low and high-swelling products, correlating high swelling with a more amorphous structure.[5]

Table 3: Physicochemical Properties of Different Croscarmellose Sodium Grades



Property	Ac-Di-Sol®	Pharmacel® XL	General Range
Particle Size Distribution	NMT 2% retained on #200 mesh; NMT 10% retained on #325 mesh[2]	>90% < 45 μm; >98% < 100 μm[2]	Varies significantly by grade[4][5]
Swelling Volume	4-8 times its original volume[2]	-	Swelling index of 65±1.7% v/v has been reported[6]
Specific Surface Area	0.81-0.83 m²/g[2]	-	-
Bulk Density	0.529 g/cm <sup>3</sup> [2]	-	-
Tapped Density	0.819 g/cm <sup>3</sup> [2]	-	-

# **Experimental Protocols**

Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of different **croscarmellose sodium** grades.

# Tablet Preparation for Disintegration and Hardness Testing

- Blending: The active pharmaceutical ingredient (API) and excipients, including the specified concentration of **croscarmellose sodium**, are blended. For wet granulations, CCS can be added both intra- and extragranularly.[2][6]
- Lubrication: A lubricant, such as magnesium stearate (typically 1% w/w), is added to the blend.[1]
- Compression: Tablets are compressed using a tablet press or a compaction simulator. It is critical to compress tablets to a consistent thickness and target hardness to ensure comparability.[1]

### **Disintegration Time Determination (USP <701>)**

Apparatus: A standard USP disintegration apparatus is used.[1]



- Medium: The disintegration medium is typically purified water or other specified media (e.g., 0.1 N HCl) maintained at 37 ± 2°C.
- Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, and the time taken for complete disintegration of all tablets is recorded. Complete disintegration is defined as the state in which no residue of the tablet, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[1]

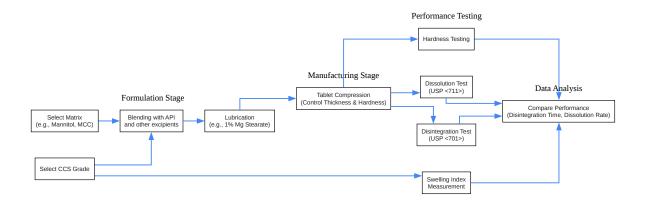
### **Dissolution Testing (USP <711>)**

- Apparatus: A USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[8]
- Medium: The dissolution medium should be selected based on the drug substance's properties and is typically a buffered solution at a physiologically relevant pH (e.g., pH 1.2, 4.5, or 6.8).[9] The volume is generally 900 mL, maintained at 37 ± 0.5°C.[9]
- Procedure: The tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[9] At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

### **Visualizing Experimental Workflows**

Diagrams can effectively illustrate the logical flow of experiments and the relationships between different parameters.

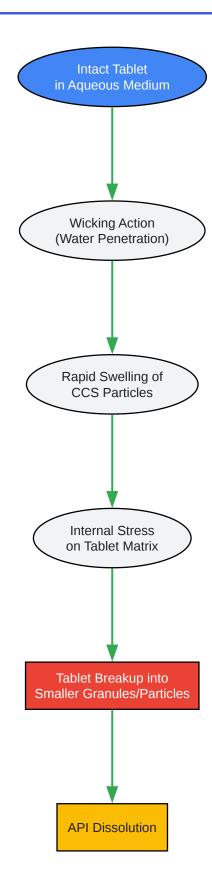




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Caption: Workflow for Comparative Evaluation of Croscarmellose Sodium Grades.





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Caption: Mechanism of Tablet Disintegration Facilitated by Croscarmellose Sodium.



#### Conclusion

The selection of a suitable commercial grade of **croscarmellose sodium** requires careful consideration of its intrinsic properties and its interaction with the other components of the tablet formulation. While many grades may appear comparable under certain conditions, such as in highly soluble matrices, performance differences become more apparent in challenging formulations, for instance, those with insoluble fillers.[1] Factors such as particle size, swelling capacity, and even the viscosity of the gel layer formed upon hydration can significantly influence disintegration and dissolution.[1][10] Therefore, it is imperative for formulation scientists to conduct comparative studies using their specific drug and excipient blends to identify the optimal grade of **croscarmellose sodium** for their application.

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